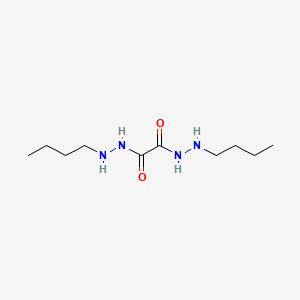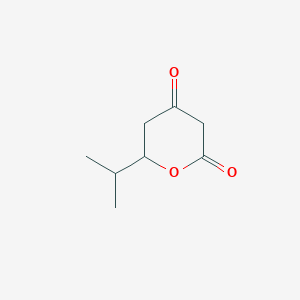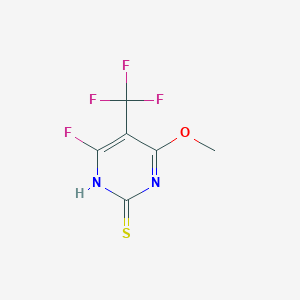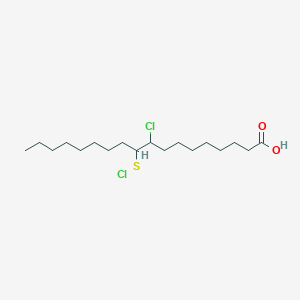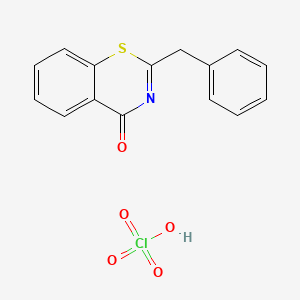
2-Benzyl-1,3-benzothiazin-4-one;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1,3-benzothiazin-4-one;perchloric acid is a compound that belongs to the class of benzothiazinones Benzothiazinones are heterocyclic compounds containing a benzene ring fused to a thiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound . The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure .
Industrial Production Methods
Industrial production methods for benzothiazinones may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-Benzyl-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzothiazinones depending on the nucleophile used.
科学的研究の応用
2-Benzyl-1,3-benzothiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Benzyl-1,3-benzothiazin-4-one involves the inhibition of specific enzymes. For example, it acts as a suicide inhibitor of decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme essential for the synthesis of the cell wall in Mycobacterium tuberculosis . The compound binds irreversibly to the enzyme, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
類似化合物との比較
Similar Compounds
BTZ043: Another benzothiazinone with potent antitubercular activity.
PBTZ169: A benzothiazinone derivative that has reached clinical trials for tuberculosis treatment.
2-Amino-4H-3,1-benzothiazin-4-ones: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness
2-Benzyl-1,3-benzothiazin-4-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
97189-44-1 |
|---|---|
分子式 |
C15H12ClNO5S |
分子量 |
353.8 g/mol |
IUPAC名 |
2-benzyl-1,3-benzothiazin-4-one;perchloric acid |
InChI |
InChI=1S/C15H11NOS.ClHO4/c17-15-12-8-4-5-9-13(12)18-14(16-15)10-11-6-2-1-3-7-11;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5) |
InChIキー |
TVMFZTOEOOVGAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C3=CC=CC=C3S2.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)

